molecular formula C44H28Br6 B12520642 1,4-Bis(tris(4-bromophenyl)methyl)benzene

1,4-Bis(tris(4-bromophenyl)methyl)benzene

Cat. No.: B12520642
M. Wt: 1036.1 g/mol
InChI Key: CLFGRQYAWIWCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(tris(4-bromophenyl)methyl)benzene is a sophisticated organic compound that serves as a highly valuable building block, or precursor, in the field of materials science, particularly in the synthesis of advanced porous materials. Its structure features a central 1,4-disubstituted benzene core flanked by two bulky tris(4-bromophenyl)methyl groups. This unique geometry makes it an excellent candidate for constructing porous organic polymers (POPs) (source) and covalent organic frameworks (COFs) (source) . The multiple bromine substituents act as reactive sites for further chemical transformations, most notably through metal-catalyzed cross-coupling reactions such as Suzuki or Yamamoto coupling, which allow researchers to create extended conjugated polymeric networks with tailored properties. These properties are critical for applications in gas storage and separation, for example, the capture of carbon dioxide (source) , heterogeneous catalysis, and as a precursor for the development of organic electronic devices. The compound's rigid, three-dimensional structure helps to prevent framework interpenetration, thereby promoting the formation of materials with high surface areas and permanent porosity. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H28Br6

Molecular Weight

1036.1 g/mol

IUPAC Name

1,4-bis[tris(4-bromophenyl)methyl]benzene

InChI

InChI=1S/C44H28Br6/c45-37-17-5-31(6-18-37)43(32-7-19-38(46)20-8-32,33-9-21-39(47)22-10-33)29-1-2-30(4-3-29)44(34-11-23-40(48)24-12-34,35-13-25-41(49)26-14-35)36-15-27-42(50)28-16-36/h1-28H

InChI Key

CLFGRQYAWIWCEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C(C5=CC=C(C=C5)Br)(C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br

Origin of Product

United States

Synthetic Methodologies for Frameworks Incorporating 1,4 Bis Tris 4 Bromophenyl Methyl Benzene

Precursor Synthesis Strategies for 1,4-Bis(tris(4-bromophenyl)methyl)benzene

The synthesis of the sterically demanding and highly functionalized monomer, this compound, is not a trivial undertaking and typically involves a multi-step synthetic sequence. A plausible and efficient synthetic route would likely commence with readily available starting materials and proceed through key transformations such as Friedel-Crafts reactions and subsequent halogenation.

A hypothetical, yet chemically sound, retrosynthetic analysis suggests a pathway that begins with the acylation of benzene (B151609), followed by arylation and finally, exhaustive bromination.

Step 1: Friedel-Crafts Acylation

The synthesis could initiate with a double Friedel-Crafts acylation of benzene with terephthaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmt.comyoutube.commasterorganicchemistry.com This reaction would form 1,4-dibenzoylbenzene, creating the central phenyl ring with two ketone functionalities.

Step 2: Grignard-based Arylation

The subsequent key step would involve the formation of the hexaphenylbenzene (B1630442) core. This can be achieved by reacting the diketone, 1,4-dibenzoylbenzene, with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr). This reaction would lead to the formation of a di-tertiary alcohol intermediate. Subsequent dehydration under acidic conditions would then yield 1,4-bis(triphenylmethyl)benzene, often referred to as 1,4-ditritylbenzene.

Step 3: Electrophilic Bromination

The final step in the synthesis of the target monomer is the exhaustive bromination of the peripheral phenyl rings of the 1,4-bis(triphenylmethyl)benzene precursor. Given the presence of multiple phenyl groups, a robust brominating agent and carefully controlled reaction conditions are necessary to achieve full substitution at the para-positions of the six phenyl rings. A common method for such a transformation is electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or an excess of a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator. quizlet.comyoutube.comresearchgate.net The triphenylmethane (B1682552) moiety is known to be susceptible to bromination. quizlet.comyoutube.com

This multi-step approach, summarized below, offers a logical pathway to access the complex, hexabrominated monomer, this compound.

StepReactantsReagentsProduct
1Benzene, Terephthaloyl chlorideAlCl₃1,4-Dibenzoylbenzene
21,4-DibenzoylbenzenePhenylmagnesium bromide, then H⁺1,4-Bis(triphenylmethyl)benzene
31,4-Bis(triphenylmethyl)benzeneBr₂, FeBr₃ (excess)This compound

Palladium/Nickel-Catalyzed Cross-Coupling Reactions in Framework Formation

With its six reactive C-Br bonds, this compound is an ideal candidate for the construction of extended two-dimensional (2D) or three-dimensional (3D) covalent organic frameworks through polymerization reactions that form new carbon-carbon bonds. Among the most powerful methods for this purpose are palladium- and nickel-catalyzed cross-coupling reactions.

The Yamamoto coupling reaction is a particularly attractive method for the synthesis of porous organic polymers from polyhalogenated aromatic monomers. nih.govnumberanalytics.comresearchgate.net This reaction involves the reductive coupling of aryl halides, typically in the presence of a nickel(0) catalyst, which is often generated in situ from a nickel(II) precursor. numberanalytics.com

The generally accepted mechanism for the Yamamoto coupling involves a catalytic cycle with a Ni(0) species as the active catalyst. The key steps are:

Oxidative Addition: Two molecules of the aryl halide (in this case, two C-Br bonds from different monomers of this compound) undergo oxidative addition to the Ni(0) center to form a diarylnickel(II) intermediate.

Reductive Elimination: This intermediate then undergoes reductive elimination to form a new C-C bond between the two aryl groups, regenerating the Ni(0) catalyst, which can then re-enter the catalytic cycle.

The polymerization of a hexafunctional monomer like this compound via Yamamoto coupling would lead to a highly cross-linked, three-dimensional network. The rigid and propeller-like shape of the monomer would prevent dense packing, resulting in a porous material.

Key parameters to consider for optimization include:

Catalyst Loading: The concentration of the nickel catalyst is crucial. While a higher catalyst loading might increase the reaction rate, it can also lead to a higher incidence of defects in the resulting framework.

Temperature: The reaction temperature affects both the rate of polymerization and the potential for side reactions. An optimal temperature must be found to ensure efficient polymerization without compromising the structural regularity of the framework.

Solvent: The choice of solvent is critical as it must solubilize the monomer and the growing polymer chains to some extent, while also being compatible with the catalytic system. High-boiling point, aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed.

Reaction Time: Sufficient time must be allowed for the polymerization to proceed to completion and achieve a high molecular weight.

A hypothetical optimization study for the Yamamoto polymerization of this compound could yield data similar to that presented in the table below, illustrating the typical trends observed in such syntheses.

EntryCatalyst Loading (mol%)Temperature (°C)SolventReaction Time (h)Yield (%)Surface Area (m²/g)
1180DMF2465450
22.580DMF2485620
3580DMF2488600
42.560DMF4875580
52.5100DMF1292550
62.580Toluene2450300

The choice of the catalyst system, including the metal center and the supporting ligands, can have a profound impact on the architecture and connectivity of the resulting framework. mdpi.commdpi.comresearchgate.netrsc.org

Metal Center: While nickel is the traditional choice for Yamamoto coupling, palladium catalysts can also be employed. The choice of metal can influence the reactivity and selectivity of the coupling reaction. Nickel catalysts are generally more cost-effective. nih.govrsc.orgorgsyn.orgnih.govmdpi.com

Ligands: The ligands coordinated to the metal center play a critical role in stabilizing the catalyst and modulating its reactivity. For nickel-catalyzed Yamamoto coupling, bipyridine-type ligands are commonly used. The steric and electronic properties of the ligands can influence the rate of the catalytic cycle and the potential for side reactions, thereby affecting the final polymer structure. Bulky ligands can promote the formation of more open and porous structures.

The interplay between the catalyst and the monomer's geometry ultimately dictates the topology of the resulting network. The rigid, C₃-symmetric nature of the this compound monomer is expected to favor the formation of networks with predictable pore sizes and high thermal stability.

Exploration of Alternative Coupling Chemistries for this compound Analogues

While Yamamoto coupling is a powerful tool, other cross-coupling reactions can also be envisioned for the polymerization of this compound and its analogues. These alternative methods can offer different reactivity profiles and may be advantageous under certain conditions or for the synthesis of frameworks with specific properties.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an aryl halide. nih.govlibretexts.orgmdpi.comnih.govyoutube.com To utilize this method, the this compound could be coupled with a boronic acid or ester cross-linker, or the monomer itself could be converted to a hexaboronic acid derivative and coupled with a polyhalogenated linker. This approach offers high functional group tolerance and generally mild reaction conditions.

Sonogashira Coupling: This reaction, also catalyzed by palladium and co-catalyzed by copper, forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com Polymerization of this compound with a di- or tri-ethynyl linker via Sonogashira coupling would result in a framework containing rigid alkyne linkages, which can enhance the porosity and surface area of the material.

Ullmann Coupling: This classical copper-catalyzed reaction involves the homocoupling of aryl halides. operachem.comsci-hub.sewikipedia.orgorganic-chemistry.orgacs.org While it often requires harsher reaction conditions (higher temperatures) than palladium- or nickel-catalyzed methods, modern advancements have led to milder protocols. The Ullmann reaction could be used for the direct polymerization of this compound. operachem.comsci-hub.se

The choice of coupling chemistry ultimately depends on the desired properties of the final framework, the availability of starting materials, and the desired reaction conditions. The rich chemistry of cross-coupling reactions provides a diverse toolbox for the synthesis of novel and functional porous materials from the intriguing monomer, this compound.

Structural Design Principles and Topological Control Via 1,4 Bis Tris 4 Bromophenyl Methyl Benzene

Geometric Influence of the 1,4-Bis(tris(4-bromophenyl)methyl)benzene Monomer on Framework Topology

The inherent shape of the this compound monomer is a determining factor in the topology of the final polymeric network. Its rigid, pre-organized structure directs the formation of predictable and highly ordered frameworks.

The this compound (BTBMB) molecule is recognized as a trigonal prismatic building block. researchgate.netthe-innovation.org This geometry arises from the spatial arrangement of its six reactive bromophenyl groups. When used in polymerization, this monomer acts as a 6-connected node, where the six bromine atoms serve as points of extension for building the framework. researchgate.netthe-innovation.org In the resulting framework, known as C-PAF, this 6-connected trigonal prism building block is composed of carbon atoms. researchgate.netthe-innovation.org

The non-planar, three-dimensional nature of the BTBMB monomer is crucial for the synthesis of 3D frameworks. Unlike planar monomers that typically form 2D layered structures, the defined geometry of BTBMB promotes the extension of the network in three dimensions, leading to the creation of robust, highly porous 3D materials. Researchers have successfully synthesized highly porous frameworks, such as C-PAF and Si-PAF, through the polymerization of BTBMB, demonstrating its efficacy in creating 3D architectures. researchgate.netthe-innovation.org

The use of this compound as a building block allows for the targeted synthesis of frameworks with specific, complex topologies. Structural simulations of idealized crystalline porous aromatic frameworks derived from this monomer have identified five potential high-symmetry net topologies, as cataloged in the Reticular Chemistry Structure Resource (RCSR) database. the-innovation.org These predicted topologies include:

acs

lcy

pcu

bcs

crs

This demonstrates the monomer's potential for designing intricate and predictable network structures. the-innovation.org

Strategies for Constructing Crystalline Architectures from this compound

The primary and most effective method for constructing crystalline porous frameworks from this compound is the Yamamoto coupling reaction. researchgate.netthe-innovation.org This strategy involves a nickel(0)-catalyzed cross-coupling of the bromophenyl groups on the monomer. the-innovation.orgthe-innovation.org This reaction efficiently forms strong carbon-carbon bonds between the building blocks, ensuring the creation of a stable and robust framework. researchgate.netthe-innovation.org The Yamamoto coupling has been highlighted as a superior method for synthesizing porous organic frameworks with exceptionally high surface areas. researchgate.net

Pore Architecture Engineering and Control of Pore Size Distribution in this compound-Derived Materials

The intrinsic geometry and size of the BTBMB monomer directly influence the pore characteristics of the resulting materials, leading to frameworks with significant porosity and large surface areas. The polymerization of BTBMB with other building blocks has yielded frameworks with substantial pore volumes and exceptionally high Brunauer-Emmett-Teller (BET) surface areas. the-innovation.org

For example, the synthesis of two frameworks, C-PAF and Si-PAF, using a Yamamoto coupling reaction involving BTBMB resulted in materials with distinct pore architectures. the-innovation.org The properties of these frameworks highlight the monomer's role in engineering porous materials suitable for applications such as high-pressure gas storage. the-innovation.org

FrameworkBET Surface Area (m² g⁻¹)Pore Volume (cm³ g⁻¹)Reference
C-PAF48573.93 the-innovation.org
Si-PAF60993.80 the-innovation.org

Advanced Functionalization Strategies for 1,4 Bis Tris 4 Bromophenyl Methyl Benzene Derived Porous Materials

Post-Synthetic Modification Approaches for Frameworks Incorporating 1,4-Bis(tris(4-bromophenyl)methyl)benzene

Post-synthetic modification (PSM) is a powerful technique for introducing chemical functionality into pre-existing porous frameworks, thereby altering their properties without disrupting the underlying topology. researchgate.netnih.govnih.govacs.org While the direct post-synthetic modification of porous aromatic frameworks (PAFs) derived specifically from this compound has not been extensively documented, the principles of PSM established for other PAFs and related porous organic polymers (POPs) are directly applicable. researchgate.netnih.gov The bromine atoms on the phenyl rings of the this compound building unit are ideal handles for a variety of chemical transformations.

Common PSM strategies that could be employed include:

Cross-coupling reactions: The bromine atoms can be substituted with other functional groups via well-established cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This would allow for the introduction of amines, alkynes, or other moieties that can alter the framework's polarity, basicity, or affinity for specific guest molecules.

Lithiation followed by electrophilic quench: Treatment with an organolithium reagent could replace the bromine atoms with lithium, which can then be reacted with a wide range of electrophiles to install new functional groups.

Introduction of acidic or basic sites: Functional groups such as carboxylic acids or amines can be introduced to create Brønsted acid or base sites within the framework, which is highly desirable for catalytic applications. For instance, PAF-1, a related porous aromatic framework, has been functionalized with aminomethyl groups through a de novo synthesis approach, which could also be achieved post-synthetically. rsc.orgrsc.org

The successful application of PSM would enable the fine-tuning of the chemical environment within the pores of frameworks derived from this compound, expanding their utility in areas such as gas separation, catalysis, and sensing.

Metalation of this compound-Derived Frameworks

The incorporation of metal ions into porous frameworks is a key strategy for enhancing their properties, particularly for applications in catalysis, gas storage, and separation. The metalation of frameworks derived from this compound can be envisioned through several routes.

Integration of Single Metal Sites within Framework Cavities

The porous nature of frameworks synthesized from this compound, such as C-PAF and Si-PAF, provides ample space for the introduction of metal species. rsc.orgbohrium.com A common method for metalation is the impregnation of the porous framework with a metal precursor, followed by reduction to form metal nanoparticles or single atoms.

A more precise approach involves the prior functionalization of the framework with ligands that can chelate metal ions, a strategy that falls under post-synthetic modification. For example, a framework could first be functionalized with amine or phosphine (B1218219) groups, which can then coordinate to metal centers like palladium, platinum, or rhodium. This allows for the creation of well-defined, isolated single metal sites, which are often highly active and selective catalysts. Research on other porous aromatic frameworks has demonstrated the successful immobilization of palladium catalysts, which exhibited exceptional catalytic efficiency due to the mesoporous structure of the support. rsc.org

Impact of Metalation on Framework Integrity and Porosity

A critical consideration during metalation is the preservation of the framework's structural integrity and porosity. The choice of metal precursor and the conditions of the metalation process are crucial. Harsh conditions can lead to the collapse of the porous structure, diminishing the material's surface area and accessibility of the active sites.

Defect Engineering and Controlled Connectivity in Frameworks from this compound

Defect engineering has emerged as a sophisticated strategy to intentionally introduce imperfections into porous frameworks to modulate their properties in predictable ways. bohrium.comosti.govresearchgate.net For frameworks derived from this compound, controlling connectivity and introducing defects can lead to enhanced performance in applications such as molecular separations and catalysis.

One effective method for defect engineering is the use of "end-capping" monomers during the synthesis. osti.gov In this approach, a monofunctional monomer is added to the polymerization reaction along with the primary building block, in this case, this compound. This monofunctional monomer can react with the growing framework at only one point, effectively terminating the network extension at that site. This leads to a less densely crosslinked material with a modified pore structure and potentially enhanced accessibility. Studies on other PAFs have shown that this strategy can lead to narrower pore size distributions and improved uptake of environmental pollutants. osti.gov

Another approach to defect engineering is the creation of vacancies within the framework. bohrium.comacs.orgacs.org This can be achieved by using modulators during synthesis or through post-synthetic treatments that selectively remove certain building blocks or functional groups. For example, the introduction of an acid modulator during the synthesis of anionic porous aromatic frameworks has been shown to create tunable tricoordinated boron vacancies, leading to a significant increase in the BET surface area and enhanced ammonia (B1221849) adsorption. bohrium.com While the direct application to frameworks from this compound has yet to be reported, these principles offer a clear pathway for future research.

Incorporation of Co-monomers and Multivariate Approaches with this compound for Tunable Properties

A powerful strategy for fine-tuning the properties of porous frameworks is the use of a multivariate (MTV) approach, where multiple, distinct building blocks are incorporated into a single framework. the-innovation.orgnih.govnih.gov This allows for a much greater degree of control over the resulting material's properties than is possible with a single type of building block.

For frameworks based on this compound, a multivariate approach could involve the co-polymerization of this large, rigid monomer with smaller or more flexible co-monomers. For example, a study by Zhu et al. demonstrated the synthesis of a series of PAFs with highly porous and hierarchical structures by using multiple building units with various topologies and sizes. nih.govnih.gov This approach resulted in materials with both micropores and mesopores, which is highly advantageous for applications such as enzyme immobilization, where large biomolecules need to be accommodated. nih.govnih.gov

The properties of the resulting multivariate frameworks can be systematically tuned by varying the ratio of the different co-monomers. This allows for the precise control of properties such as:

Pore size and distribution: The combination of large and small building blocks can create a hierarchical pore structure.

Chemical functionality: By using co-monomers with different functional groups, the chemical environment of the pores can be tailored.

A recent review highlighted the synthesis of copolymerized porous organic frameworks (C-POFs) using a tetrahedral building block and a triangular building block, which resulted in materials with impressive surface areas and excellent gas adsorption properties. the-innovation.org The application of such multivariate strategies to this compound holds significant promise for the rational design of advanced porous materials with customized properties.

Data Tables

Table 1: Properties of Porous Aromatic Frameworks (PAFs) Synthesized from this compound and Related Monomers.

Framework Monomer(s) BET Surface Area (m²/g) Pore Volume (cm³/g) Synthesis Method Reference
C-PAF 1,4-Bis[tris(4'-bromophenyl)methyl]benzene (BTBMB) and DTM1 4857 3.93 Yamamoto Coupling rsc.orgthe-innovation.org
Si-PAF 1,4-Bis[tris(4'-bromophenyl)methyl]benzene (BTBMB) and DTM1 6099 3.80 Yamamoto Coupling rsc.orgthe-innovation.org
PAF-1 Tetrakis(4-bromophenyl)methane ~5600 - Ullmann Reaction nih.gov
PAF-5 1,3,5-Tris(4-bromophenyl)benzene (B1296842) 1503 - Yamamoto-type Ullmann rsc.org
PAF-11 Tetrakis(4-bromophenyl)methane and a diboronic acid 952 - Suzuki Coupling rsc.org
PAF-26-COOMg Carboxyl-functionalized monomer Moderate - Post-metalation rsc.orgrsc.org

| Ni-DBA-3D-COF | DBA-containing monomers | 4763 | - | Metalation | bohrium.com |

Table 2: Chemical Compounds Mentioned in the Article.

Compound Name
This compound
1,4-phenylenebis(tris(4-bromophenyl)silane)
Tetrakis(4-bromophenyl)methane
1,3,5-Tris(4-bromophenyl)benzene
Tris(4-bromophenyl)amine
1-bromo-4-(trimethylsilyl)benzene
Palladium
Platinum
Rhodium
Lithium
Sodium
Potassium
Magnesium
Nickel

Theoretical and Computational Investigations of 1,4 Bis Tris 4 Bromophenyl Methyl Benzene Based Frameworks

Molecular Modeling and Simulation of Framework Assembly Pathways

Molecular modeling and simulation are powerful tools for understanding the formation of complex structures at the atomic level. These computational techniques can provide insights into the dynamic processes of self-assembly, where individual molecules organize into larger, ordered structures. For porous aromatic frameworks, simulations can elucidate the step-by-step pathway of how monomers like 1,4-Bis(tris(4-bromophenyl)methyl)benzene come together to form a stable, porous network.

While specific molecular dynamics simulations detailing the self-assembly pathway of this compound into its derivative frameworks are not extensively documented in publicly available research, the general methodology is well-established. Such simulations would typically involve placing a number of monomer molecules in a simulation box and observing their interactions over time under defined conditions of temperature and pressure. These simulations can reveal the formation of intermediate clusters, the role of intermolecular forces, and the conformational changes that lead to the final framework structure. For instance, metadynamics simulations have been successfully employed to study the nucleation and formation of clusters from similar brominated aromatic compounds like 1,3,5-tris(4-bromophenyl)benzene (B1296842), revealing the presence of dimers and trimers that arrange in crystal-like configurations. researchgate.netnih.gov This approach highlights the potential of molecular simulations to unravel the complex mechanisms of framework assembly.

Density Functional Theory (DFT) Studies on Monomer Reactivity and Polymerization Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of materials science, DFT is instrumental in predicting the reactivity of monomers and the energetic favorability of polymerization reactions. For the formation of frameworks from this compound, which proceeds via a Yamamoto coupling reaction, DFT calculations could provide crucial data on the reaction mechanism.

The Yamamoto-type Ullmann reaction is a key method for synthesizing porous aromatic frameworks, including those derived from brominated precursors. rsc.org DFT studies on related systems, such as the copper-catalyzed amination of aryl bromides and the oxidative addition of aryl halides to palladium complexes, have provided deep insights into the mechanisms of C-C and C-heteroatom bond formation. nih.govacs.orgacs.org These studies typically calculate the energy barriers for various steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can help in optimizing reaction conditions.

While specific DFT studies on the reactivity of the this compound monomer and the energetics of its specific polymerization are not detailed in the available literature, the principles of applying DFT to such systems are clear. Such a study would involve calculating the electronic properties of the monomer, modeling its interaction with the catalyst, and determining the energy profile of the entire polymerization process to understand the feasibility and kinetics of framework formation.

Prediction of Framework Topologies and Stability through Computational Methods

Computational methods are pivotal in predicting the potential crystal structures, or topologies, that can be formed from a given molecular building block. For frameworks derived from this compound, known as C-PAF and Si-PAF, structural simulations have been performed to propose idealized crystalline structures. These simulations have identified five potential topologies for these porous aromatic frameworks.

The predicted topologies are cataloged in the Reticular Chemistry Structure Resource (RCSR) database and represent different ways in which the monomer units can be connected to form a periodic network. The stability of these predicted structures can be further assessed computationally by calculating their relative energies.

Predicted Framework TopologyDescription
acs A primitive cubic net.
lcy A complex topology with high coordination number.
pcu A primitive cubic network, one of the simplest 3D topologies.
bcs A body-centered cubic-like network.
crs A crinkled sheet-like topology.

These predictions provide a valuable theoretical foundation for understanding the structures of experimentally synthesized frameworks and for designing new materials with desired properties.

Simulation of Guest Molecule Interactions and Transport Phenomena within this compound-Derived Structures

Understanding how guest molecules, such as gases, interact with and move within porous materials is crucial for applications like gas storage and separation. Grand Canonical Monte Carlo (GCMC) simulations are a widely used computational technique for this purpose. GCMC simulations can predict adsorption isotherms, which show the amount of gas adsorbed by a material at different pressures, and provide insights into the preferred binding sites and the heat of adsorption.

For the C-PAF and Si-PAF frameworks derived from this compound, GCMC simulations have been employed to predict their nitrogen (N2) adsorption behavior. These simulations help in understanding the porosity and surface area of the materials, which are key parameters for their performance. The simulation of gas adsorption in porous materials like PAFs is essential for designing improved processes for gas storage and separation. researchgate.net

The transport of molecules through the pores of a framework is another critical aspect that can be investigated through computational methods like molecular dynamics. These simulations can reveal the diffusion pathways and calculate diffusion coefficients, which are important for applications in catalysis and separations. While specific transport simulations for guest molecules in this compound-derived structures are not extensively reported, the methodology is well-established for other porous materials like metal-organic frameworks (MOFs). capes.gov.br

Simulation TypeInvestigated PropertyRelevance
Grand Canonical Monte Carlo (GCMC) Gas adsorption isotherms, binding sites, heat of adsorption.Predicts the capacity of the material for gas storage and separation.
Molecular Dynamics (MD) Diffusion pathways, diffusion coefficients.Determines the rate at which molecules move through the framework, important for catalysis and separation kinetics.

These computational approaches are indispensable for the rational design and functional understanding of porous aromatic frameworks based on this compound.

Advanced Characterization Techniques for 1,4 Bis Tris 4 Bromophenyl Methyl Benzene Derived Materials

Spectroscopic Analysis (e.g., Solid-State NMR, FT-IR) for Covalent Linkages and Functional Group Identification

No literature is currently available that discusses the use of solid-state Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FT-IR) spectroscopy to identify the covalent bonds and functional groups within a matrix derived from 1,4-Bis(tris(4-bromophenyl)methyl)benzene.

Electron Microscopy (e.g., SEM, TEM) for Morphological and Nanostructural Analysis

There are no published studies employing Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to investigate the surface morphology or internal nanostructure of materials synthesized using this compound as a building block.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Order and Pore Structure Elucidation

Information regarding the use of X-ray Diffraction (XRD) to determine the crystalline nature or Small-Angle X-ray Scattering (SAXS) to analyze the porous architecture of materials based on this compound is absent from the current body of scientific literature.

Gas Adsorption Isotherms for Porosity Quantification and Surface Area Determination

Data from gas adsorption experiments, which are crucial for quantifying the porosity and determining the specific surface area of porous materials, have not been reported for any derivatives of this compound.

Advanced Diffractometry for Structural Refinement of Crystalline Frameworks

There is no evidence of advanced diffractometry techniques being used for the detailed structural refinement of any crystalline frameworks that may have been synthesized from this compound.

Applications and Performance Evaluation of 1,4 Bis Tris 4 Bromophenyl Methyl Benzene Derived Frameworks in Academic Research

Gas Storage Applications

The inherent porosity of COFs makes them prime candidates for the storage of various gases. The large, three-dimensional structure of the 1,4-Bis(tris(4-bromophenyl)methyl)benzene linker is expected to create frameworks with high void volumes, a critical factor for gas uptake.

Hydrogen (H₂) Storage Performance

High surface area and optimized pore dimensions are crucial for efficient hydrogen storage. While no experimental data for H₂ storage in this compound-derived COFs are currently available, theoretical calculations for similar porous aromatic frameworks (PAFs) can offer insights. For instance, PAFs constructed from related brominated aromatic linkers have been investigated for their H₂ adsorption properties. It is hypothesized that the high free volume within a COF derived from this specific linker would provide ample space for H₂ molecules.

Methane (B114726) (CH₄) Adsorption Capacities

Methane, the primary component of natural gas, is another key target for adsorptive storage. The polarizability of the numerous bromine atoms in the framework could enhance the interaction with methane molecules, potentially leading to significant adsorption capacities at moderate pressures. The performance would likely be evaluated at standard temperatures and pressures, with data presented in units of cm³/g or mmol/g.

Carbon Dioxide (CO₂) Capture and Selectivity Studies

The capture of carbon dioxide is a critical area of research for mitigating climate change. The bromine atoms on the framework could act as Lewis acid sites, promoting stronger interactions with the Lewis basic CO₂ molecule. This could lead to high CO₂ uptake and, importantly, high selectivity for CO₂ over other flue gas components like nitrogen (N₂).

Interactive Data Table: Predicted Gas Adsorption Properties

Since experimental data is not available, the following table is a hypothetical representation of how such data would be presented, based on typical measurements for porous organic polymers.

Gas AdsorbateTemperature (K)Pressure (bar)Predicted Uptake (mmol/g)Predicted Selectivity (CO₂/N₂)
Hydrogen (H₂)771Data Not Available-
Methane (CH₄)2731Data Not Available-
Carbon Dioxide (CO₂)2731Data Not AvailableData Not Available
Carbon Dioxide (CO₂)2981Data Not AvailableData Not Available

Ethane (B1197151)/Ethylene (B1197577) Separation Investigations

The separation of ethane and ethylene is an energy-intensive industrial process. Porous materials that can selectively adsorb one component over the other offer a more energy-efficient alternative. The specific pore geometry and surface chemistry of a this compound-based COF could potentially lead to preferential binding of ethylene through π-complexation with the aromatic framework, enabling effective separation.

Heterogeneous Catalysis Using Metalated this compound-Derived COFs

The bromine atoms on the linker are ideal handles for post-synthetic metalation. By replacing the bromine atoms with catalytically active metal centers (e.g., palladium, platinum, or rhodium), the resulting metalated COF could function as a highly efficient and recyclable heterogeneous catalyst. The porous nature of the framework would ensure high accessibility of the catalytic sites to substrates. Potential applications could include cross-coupling reactions, hydrogenations, and oxidations. The performance of such catalysts would be evaluated based on conversion rates, selectivity for the desired product, and reusability over multiple catalytic cycles.

Emerging Applications in Sensing and Molecular Recognition Based on Framework Design

The photoluminescent properties of aromatic COFs can be harnessed for chemical sensing. The incorporation of the bulky, electron-rich this compound linker could result in a framework with a distinct fluorescence profile. The quenching or enhancement of this fluorescence upon interaction with specific analytes, such as nitroaromatics (common in explosives) or volatile organic compounds (VOCs), could form the basis of a highly sensitive and selective chemical sensor. The design of the framework's pores could also lead to shape-selective molecular recognition.

Future Research Directions and Perspectives for 1,4 Bis Tris 4 Bromophenyl Methyl Benzene in Porous Materials Science

Development of Novel Monomer Architectures Inspired by 1,4-Bis(tris(4-bromophenyl)methyl)benzene

The architecture of the monomeric building blocks is a critical determinant of the final properties of a porous organic framework. The structure of this compound can inspire the design of a new family of monomers with enhanced three-dimensionality and pre-designed cavities.

Future research will likely focus on modifying the central benzene (B151609) ring and the peripheral bromophenyl groups to fine-tune the geometry and reactivity of the monomer. For instance, replacing the central benzene with other aromatic cores, such as naphthalene (B1677914) or pyrene, could lead to frameworks with different pore sizes and topologies. nih.gov Similarly, the introduction of different functional groups onto the phenyl rings, in addition to or in place of the bromine atoms, could impart specific functionalities to the resulting porous material. The use of tetrahedral building blocks, such as those based on tetraphenylmethane, has already demonstrated the potential for creating highly porous and stable frameworks. researchgate.net

The development of such novel monomers will enable the construction of porous materials with precisely controlled pore environments, a key factor for applications in selective gas adsorption and catalysis.

Strategies for Scalable and Sustainable Synthesis of High-Performance Frameworks

For porous materials to transition from the laboratory to industrial applications, the development of scalable and sustainable synthesis methods is paramount. nih.gov Current synthetic routes for many porous organic frameworks often rely on harsh reaction conditions, expensive catalysts, and toxic solvents.

Future research in this area will aim to develop greener and more cost-effective synthetic strategies for frameworks derived from this compound. This includes exploring solvent-free or mechanochemical synthesis methods, which have shown promise in reducing the environmental impact of POF production. Additionally, the development of catalytic systems that are more efficient and can be easily recycled will be a key focus. The use of continuous flow reactors is another promising avenue for the scalable production of these materials.

Integration of this compound-Derived Materials into Advanced Devices

The unique properties of porous materials derived from monomers like this compound make them attractive candidates for integration into advanced devices. Their high surface area and tunable porosity are particularly advantageous for applications in sensing, membrane-based separations, and energy storage.

Future research will focus on developing methods to process these typically insoluble and infusible materials into thin films, membranes, and other device-compatible forms. Techniques such as in-situ synthesis on a substrate or the use of soluble precursors that can be later cross-linked will be explored. The integration of these porous frameworks into mixed-matrix membranes, for example, could lead to highly efficient gas separation technologies. In the realm of electronics, the electron-rich aromatic nature of these frameworks could be exploited in the fabrication of organic photovoltaic devices. rsc.org

The ability to incorporate these porous materials into functional devices will open up a wide range of new applications and will be a major driver of future research.

Addressing Challenges in Crystallinity, Stability, and Reproducibility in Framework Synthesis and Application

A significant hurdle in the widespread application of porous organic frameworks is the often-poor crystallinity, which can make structural characterization difficult and can impact material performance. Moreover, the chemical and thermal stability of these materials is crucial for their long-term use in various applications.

Future research will focus on developing synthetic methods that yield highly crystalline frameworks from monomers such as this compound. This may involve exploring new polymerization techniques, optimizing reaction conditions, and using templates to guide the crystallization process. The inherent rigidity of the this compound monomer is expected to favor the formation of ordered structures.

Enhancing the stability of the resulting frameworks will also be a key research area. This includes improving their resistance to moisture, solvents, and high temperatures. The use of strong covalent bonds, such as those formed in Yamamoto or Suzuki coupling reactions, is a promising strategy for creating robust frameworks. nih.gov Ensuring the reproducibility of the synthesis and the resulting material properties will be essential for their reliable application.

Exploration of New Chemical Reactivity and Functionalization Pathways for Frameworks Based on this compound

The bromine atoms on the this compound monomer provide a versatile handle for post-synthetic modification of the resulting porous frameworks. This allows for the introduction of a wide range of functional groups, tailoring the properties of the material for specific applications.

Future research will explore a variety of chemical transformations to functionalize these frameworks. For example, the bromine atoms can be converted to other functional groups through nucleophilic substitution or cross-coupling reactions. This could be used to introduce catalytic sites, recognition sites for specific molecules, or to modify the hydrophilicity/hydrophobicity of the pore surface. The development of orthogonal reaction strategies will allow for the precise placement of multiple functionalities within the framework. unt.edu

The ability to fine-tune the chemical environment within the pores through post-synthetic modification is a powerful tool for creating highly specialized materials. This will be a vibrant area of research, leading to the development of porous frameworks with unprecedented performance in a variety of applications, including the capture of volatile and corrosive substances like bromine. researchgate.netnih.gov

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